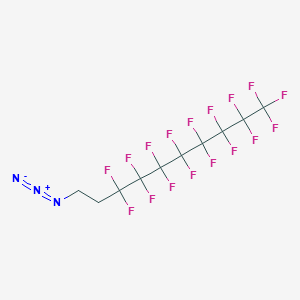![molecular formula C23H39PSi B14292942 (2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane CAS No. 116078-93-4](/img/structure/B14292942.png)
(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane is a chemical compound known for its unique structure and properties It contains a phenyl group substituted with three tert-butyl groups and a phosphane group attached to an ethynyl group, which is further substituted with a trimethylsilyl group
准备方法
The synthesis of (2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane involves several steps. One common method includes the reaction of 2,4,6-tri-tert-butylphenyl lithium with chlorophosphane, followed by the addition of trimethylsilylacetylene. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
化学反应分析
(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium or platinum complexes. Major products formed from these reactions include various phosphine derivatives and substituted phenyl compounds .
科学研究应用
(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its role in drug delivery systems.
作用机制
The mechanism of action of (2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane involves its interaction with molecular targets through its phosphane group. The compound can coordinate with metal centers, forming stable complexes that exhibit unique reactivity and catalytic properties. These interactions are facilitated by the electron-donating properties of the tert-butyl groups and the ethynyl group, which enhance the compound’s ability to stabilize transition states and intermediates in chemical reactions .
相似化合物的比较
(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane can be compared with other similar compounds, such as:
(2,4,6-Tri-tert-butylphenyl)phosphane: Lacks the ethynyl and trimethylsilyl groups, resulting in different reactivity and applications.
(Trimethylsilyl)ethynylphosphane: Lacks the phenyl group, leading to different coordination chemistry and catalytic properties.
(2,4,6-Tri-tert-butylphenyl)ethynylphosphane: Lacks the trimethylsilyl group, affecting its stability and reactivity.
The uniqueness of this compound lies in its combination of steric hindrance from the tert-butyl groups and the electronic effects of the ethynyl and trimethylsilyl groups, which together enhance its stability and reactivity in various chemical processes .
属性
CAS 编号 |
116078-93-4 |
|---|---|
分子式 |
C23H39PSi |
分子量 |
374.6 g/mol |
IUPAC 名称 |
(2,4,6-tritert-butylphenyl)-(2-trimethylsilylethynyl)phosphane |
InChI |
InChI=1S/C23H39PSi/c1-21(2,3)17-15-18(22(4,5)6)20(19(16-17)23(7,8)9)24-13-14-25(10,11)12/h15-16,24H,1-12H3 |
InChI 键 |
ROZVBCPMTBEIIR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)PC#C[Si](C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]-](/img/structure/B14292867.png)
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)
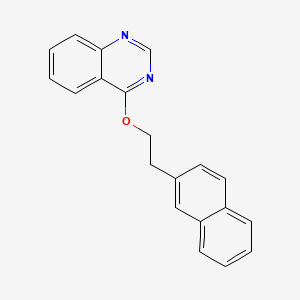
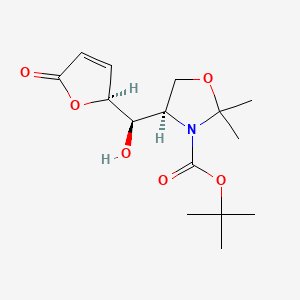
![Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester](/img/structure/B14292901.png)
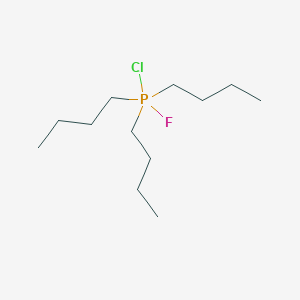
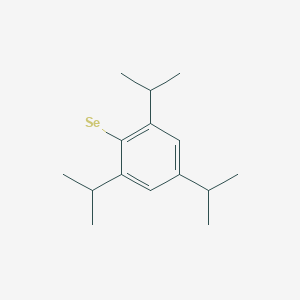
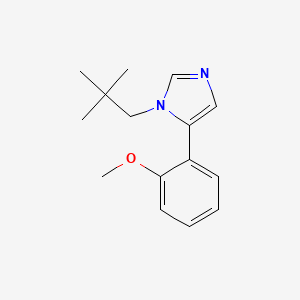

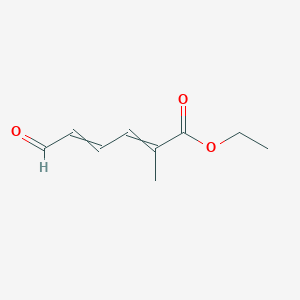
![8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14292934.png)
![9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14292951.png)
